molecular formula C13H8FNO4 B5668121 4-fluorophenyl 4-nitrobenzoate CAS No. 347-82-0

4-fluorophenyl 4-nitrobenzoate

Cat. No.: B5668121
CAS No.: 347-82-0
M. Wt: 261.20 g/mol
InChI Key: ZXPHTVYWTQJABV-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8FNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a fluorine atom, and the hydrogen atom in the para position of the benzoate ring is replaced by a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl 4-nitrobenzoate can be synthesized through an esterification reaction between 4-fluorophenol and 4-nitrobenzoyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluorophenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to replace it. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 4-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group in the para positions of the phenyl and benzoate rings, respectively.

Properties

IUPAC Name

(4-fluorophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPHTVYWTQJABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284901
Record name Phenol, 4-fluoro-, 1-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-82-0
Record name Phenol, 4-fluoro-, 1-(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-fluoro-, 1-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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